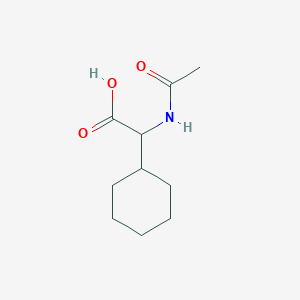

2-Acetamido-2-cyclohexylacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-2-cyclohexylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-7(12)11-9(10(13)14)8-5-3-2-4-6-8/h8-9H,2-6H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVVAKVOCWNDLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-Acetamido-2-cyclohexylacetic acid

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Acetamido-2-cyclohexylacetic acid , a derivative of the non-proteinogenic amino acid cyclohexylglycine, presents a unique scaffold for potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and an analysis of its potential, yet currently undocumented, biological significance.

Core Chemical Properties

Table 1: Physicochemical Properties of (R)-2-Acetamido-2-cyclohexylacetic acid

| Property | Value | Source |

| CAS Number | 14429-43-7 | ChemBK[1] |

| Molecular Formula | C10H17NO3 | ChemBK[1] |

| Molecular Weight | 199.25 g/mol | ChemBK[1] |

| Density | 1.134 g/cm³ | ChemBK[1] |

| Boiling Point | 428.641 °C at 760 mmHg | ChemBK[1] |

| Flash Point | 213.035 °C | ChemBK[1] |

| Storage Temperature | 2-8 °C | ChemBK[1] |

Note on Solubility, pKa, and LogP: Specific experimental values for the solubility, pKa, and LogP of (R)-2-Acetamido-2-cyclohexylacetic acid are not currently available in peer-reviewed literature. However, for the structurally related compound cyclohexaneacetic acid (CAS 5292-21-7), a pKa of approximately 4.51 and a LogP of 2.85 have been reported.[2] While these values can offer an estimation, they should not be directly attributed to (R)-2-Acetamido-2-cyclohexylacetic acid. The N-acetyl group will influence the polarity and acidity of the molecule.

Spectroscopic Data

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for (R)-2-Acetamido-2-cyclohexylacetic acid are not widely published. Commercial suppliers may provide this information upon request for their specific batches. For the related structure, cyclohexaneacetic acid, ¹³C NMR data is publicly available.[3]

Experimental Protocols

Plausible Synthesis of (R)-2-Acetamido-2-cyclohexylacetic acid

While a specific, detailed experimental protocol for the synthesis of (R)-2-Acetamido-2-cyclohexylacetic acid is not available in the searched literature, a general and plausible method would involve the N-acetylation of the parent amino acid, (R)-2-amino-2-cyclohexylacetic acid. This is a standard transformation in organic chemistry.

Reaction Scheme:

Caption: Plausible synthetic route for (R)-2-Acetamido-2-cyclohexylacetic acid.

Detailed Methodology (Hypothetical):

-

Dissolution: (R)-2-amino-2-cyclohexylacetic acid is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: A slight excess of a non-nucleophilic base, such as triethylamine or pyridine, is added to the solution to neutralize the resulting acetic acid byproduct.

-

Acetylation: Acetic anhydride (typically 1.1 to 1.5 molar equivalents) is added dropwise to the stirred solution at a controlled temperature, often starting at 0 °C and then allowing the reaction to proceed at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is typically quenched with water or a dilute aqueous acid (e.g., 1M HCl) to neutralize any remaining base and anhydride. The aqueous and organic layers are separated.

-

Extraction and Purification: The aqueous layer is extracted several times with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

Final Purification: The crude product is then purified by a suitable method, such as recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or column chromatography on silica gel, to yield the pure (R)-2-Acetamido-2-cyclohexylacetic acid.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published data on the specific biological activities, mechanism of action, and associated signaling pathways for (R)-2-Acetamido-2-cyclohexylacetic acid.

However, the N-acetylated amino acid motif is present in various biologically active molecules. For instance, N-acetylcysteine (NAC) is a well-known antioxidant and mucolytic agent.[4] It is important to emphasize that the biological activities of NAC cannot be directly extrapolated to (R)-2-Acetamido-2-cyclohexylacetic acid due to significant structural differences.

Research into the biological effects of derivatives of cyclohexaneacetic acid has suggested potential anti-inflammatory and antimicrobial properties.[5] This indicates that the cyclohexane moiety can be a valuable component in the design of new therapeutic agents.

Given the lack of direct evidence, a hypothetical workflow for the initial biological evaluation of (R)-2-Acetamido-2-cyclohexylacetic acid is proposed below.

Workflow for Biological Evaluation:

Caption: A proposed workflow for the initial biological screening of the target compound.

Conclusion and Future Directions

(R)-2-Acetamido-2-cyclohexylacetic acid is a compound with a well-defined chemical structure but limited publicly available data regarding its specific physicochemical properties, detailed synthesis, and biological activity. The information provided in this guide serves as a foundational resource for researchers interested in exploring this molecule. Future research should focus on obtaining comprehensive experimental data for its chemical properties, developing and optimizing a robust synthetic protocol, and undertaking systematic biological screening to elucidate its potential therapeutic applications. Given the biological relevance of both the N-acetyl amino acid and cyclohexane moieties, this compound represents an intriguing starting point for further investigation in drug discovery and development.

References

- 1. chembk.com [chembk.com]

- 2. Cyclohexylacetic acid CAS#: 5292-21-7 [m.chemicalbook.com]

- 3. Cyclohexaneacetic acid | C8H14O2 | CID 21363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The chemistry and biological activities of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Acetamido-2-cyclohexylacetic acid: Structure, Stereochemistry, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Acetamido-2-cyclohexylacetic acid, detailing its structural formula, stereochemical properties, and potential synthetic routes. While experimental data on this specific molecule is limited in publicly available literature, this guide draws upon information on analogous compounds to provide a foundational understanding for future research and development.

Structural Formula and Physicochemical Properties

This compound is a derivative of the non-proteinogenic amino acid 2-amino-2-cyclohexylacetic acid, featuring an acetyl group attached to the alpha-amino nitrogen. Its chemical structure consists of a cyclohexane ring and an acetamido group both bonded to the alpha-carbon of an acetic acid moiety.

Molecular Formula: C₁₀H₁₇NO₃ Molecular Weight: 199.25 g/mol [1] SMILES: O=C(O)C(NC(C)=O)C1CCCCC1[1]

The presence of a chiral center at the alpha-carbon indicates that this compound exists as a pair of enantiomers, (R)-2-Acetamido-2-cyclohexylacetic acid and (S)-2-Acetamido-2-cyclohexylacetic acid.

Predicted Physicochemical Data

| Property | Predicted Value/Range | Notes |

| pKa (Carboxylic Acid) | ~ 3.5 - 4.5 | Estimated based on typical pKa values for N-acetylated alpha-amino acids. The electron-withdrawing effect of the acetyl group may slightly increase acidity compared to the parent amino acid. |

| logP | 1.0 - 2.0 | N-acetylation generally increases lipophilicity compared to the parent amino acid. The exact value would depend on the conformational effects of the cyclohexyl ring. |

| Aqueous Solubility | Moderate to Low | The presence of both a polar carboxylic acid and a non-polar cyclohexyl ring suggests moderate solubility, which will be pH-dependent. Solubility is expected to be higher at neutral to alkaline pH. |

Note: These values are estimations and should be confirmed by experimental determination.

Stereochemistry

This compound possesses a single stereocenter at the alpha-carbon, giving rise to two enantiomers: (R)-2-Acetamido-2-cyclohexylacetic acid and (S)-2-Acetamido-2-cyclohexylacetic acid. The specific rotation and biological activity of each enantiomer are expected to differ. The CAS number for the (R)-enantiomer is 14429-43-7.[4]

Diagram of the enantiomers of this compound.

Note: The above DOT script is a template. Actual images of the (R) and (S) structures would need to be generated and linked.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route would involve two key steps: the synthesis of the precursor amino acid, 2-amino-2-cyclohexylacetic acid, followed by its N-acetylation.

Synthesis of 2-Amino-2-cyclohexylacetic Acid

The synthesis of the precursor α-amino acid can be approached through established methods such as the Strecker or Bucherer-Bergs synthesis.

Logical Workflow for Synthesis:

Plausible synthetic pathways to this compound.

Experimental Protocol: General N-Acetylation of an Amino Acid

This protocol is adapted from a standard procedure for the acetylation of glycine and may require optimization for 2-amino-2-cyclohexylacetic acid.[5]

-

Dissolution: Dissolve one molar equivalent of 2-amino-2-cyclohexylacetic acid in an appropriate aqueous solvent. The solubility may be enhanced by adjusting the pH to the alkaline side with a suitable base (e.g., sodium hydroxide) to deprotonate the carboxylic acid.

-

Acetylation: Cool the solution in an ice bath. Add a slight excess (1.1-1.5 molar equivalents) of acetic anhydride or acetyl chloride dropwise while stirring vigorously. Maintain the pH in the weakly basic range (pH 8-9) by the concurrent addition of a base (e.g., 2M NaOH) to neutralize the acid byproduct.

-

Reaction Monitoring: Monitor the reaction progress by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Acidification and Isolation: Upon completion, acidify the reaction mixture to a pH of approximately 2-3 with a strong acid (e.g., concentrated HCl). This will protonate the carboxylic acid of the product, likely causing it to precipitate if its solubility is low.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent system (e.g., water, ethanol/water).

Potential Biological Activity and Experimental Assays

While no specific biological activity has been reported for this compound, N-acyl amino acids as a class have been investigated for a range of biological effects, including anti-inflammatory and antiviral properties.[6][7][8]

Potential Signaling Pathways

Based on the activities of related molecules, potential signaling pathways that could be modulated by this compound or its derivatives include inflammatory cascades.

Hypothetical anti-inflammatory mechanism of action.

Recommended In Vitro Assays

To investigate the potential biological activities of this compound, a battery of in vitro assays would be essential.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to assess cell viability.[6]

-

Cell Seeding: Seed a suitable cell line (e.g., HEK293 for general cytotoxicity, or a specific cancer cell line for anti-proliferative studies) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer). Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration at which 50% of cell viability is inhibited) can be determined by plotting cell viability against the compound concentration.

Experimental Protocol: In Vitro Anti-Inflammatory Assay (Cytokine Release Assay)

This assay measures the effect of the compound on the production of pro-inflammatory cytokines in immune cells.[9]

-

Cell Culture: Culture a relevant immune cell line (e.g., RAW 264.7 murine macrophages or human peripheral blood mononuclear cells) in appropriate media.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of pro-inflammatory cytokines.

-

Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Cytokine Quantification: Quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Determine the percentage of inhibition of cytokine production at each concentration of the test compound relative to the LPS-stimulated control.

Conclusion and Future Directions

This compound is a structurally interesting molecule with the potential for diverse biological activities, characteristic of other N-acyl amino acids. This technical guide provides a starting point for researchers by outlining its structure, stereochemistry, and plausible synthetic routes. Significant further research is required to experimentally determine its physicochemical properties, develop optimized and stereoselective synthetic methods, and explore its biological activity profile in detail. The experimental protocols provided herein offer a framework for initiating such investigations. Future work should focus on the enantioselective synthesis and separation of the (R) and (S) isomers to evaluate their individual contributions to any observed biological effects.

References

- 1. 107020-80-4|this compound|BLD Pharm [bldpharm.com]

- 2. Showing Compound Cyclohexaneacetic acid (FDB003477) - FooDB [foodb.ca]

- 3. Assessing Antiviral Mechanisms of N-acetyl-D-glucosamine, N-acetylcysteine and Acetylsalicylic acid on SARS-CoV-2 [zenodo.org]

- 4. chembk.com [chembk.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Amino acid linoleoyl conjugates: anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclohexylacetic acid CAS#: 5292-21-7 [m.chemicalbook.com]

- 9. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-Acetamido-2-cyclohexylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-Acetamido-2-cyclohexylacetic acid, a molecule of interest in pharmaceutical research and development. The following sections detail three prominent synthetic routes, including experimental protocols derived from established chemical principles and analogous reactions. Quantitative data, where available, has been summarized for comparative analysis.

Introduction

This compound is a derivative of the non-proteinogenic amino acid 2-amino-2-cyclohexylacetic acid. Its synthesis is of interest for the development of novel therapeutic agents, peptidomimetics, and as a building block in complex organic synthesis. This guide outlines three primary synthetic strategies: the Strecker synthesis, the Bucherer-Bergs reaction followed by acetylation, and the acetamidomalonate synthesis. Each pathway offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and overall yield.

Pathway 1: Strecker Synthesis

The Strecker synthesis is a classic method for the preparation of α-amino acids from aldehydes or ketones. This two-step process involves the formation of an α-aminonitrile from cyclohexanone, followed by hydrolysis to yield the corresponding α-amino acid, which is then acetylated.

Experimental Protocol

Step 1: Synthesis of 2-Amino-2-cyclohexylacetonitrile

A solution of an imine (1.0 equivalent) in anhydrous methanol is cooled to 0°C under an inert atmosphere (e.g., Argon). To this solution, imidazole (2.5 equivalents) and a cyanide source such as cyanoacetic acid (1.1 equivalents) are added. The reaction mixture is stirred at room temperature for 1 hour. Following the reaction, the solvent is removed under reduced pressure, and the crude product is purified by flash chromatography to yield the α-aminonitrile.[1]

Step 2: Hydrolysis to 2-Amino-2-cyclohexylacetic Acid

The α-aminonitrile is subjected to hydrolysis under acidic or basic conditions to yield the α-amino acid.[1]

Step 3: Acetylation of 2-Amino-2-cyclohexylacetic Acid

The resulting 2-amino-2-cyclohexylacetic acid is dissolved in water, and acetic anhydride (2.0 equivalents) is added portion-wise while maintaining a controlled temperature. The reaction mixture is stirred vigorously for a short period. The solution is then cooled to induce crystallization of the N-acetylated product. The precipitate is collected by filtration, washed with cold water, and dried. Total yields for the acetylation of α-amino acids via this method are typically high, in the range of 89-92%.[2]

Quantitative Data

| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield |

| 1 | Cyclohexanone, Ammonia | Cyanide source (e.g., KCN, NaCN) | Methanol | 0°C to RT | 1 h | ~88% (for analogous reactions)[1] |

| 2 | 2-Amino-2-cyclohexylacetonitrile | Acid or Base | Water | Reflux | Variable | Not specified |

| 3 | 2-Amino-2-cyclohexylacetic Acid | Acetic Anhydride | Water | RT | 15-20 min | 89-92% (for glycine)[2] |

Synthesis Pathway Diagram

Pathway 2: Bucherer-Bergs Reaction

The Bucherer-Bergs reaction provides an alternative route to α-amino acids, starting from a ketone and proceeding through a hydantoin intermediate. This multi-component reaction is known for its simplicity and the crystalline nature of its intermediates, which aids in purification.

Experimental Protocol

Step 1: Synthesis of Cyclohexanespiro-5-hydantoin

Cyclohexanone (1.0 equivalent) is reacted with potassium cyanide (or sodium cyanide) and ammonium carbonate in an aqueous or alcoholic solvent.[3] The reaction mixture is typically heated to facilitate the condensation and cyclization to form the hydantoin derivative.

Step 2: Hydrolysis to 2-Amino-2-cyclohexylacetic Acid

The isolated cyclohexanespiro-5-hydantoin is hydrolyzed to the corresponding N-carbamoyl amino acid, which is then further hydrolyzed with acid or enzymes to yield 2-amino-2-cyclohexylacetic acid.[3]

Step 3: Acetylation of 2-Amino-2-cyclohexylacetic Acid

The acetylation of the resulting amino acid is carried out as described in Pathway 1, using acetic anhydride. A patent describes a method for N-acetyl amino acid preparation with yields of 92-98% by reacting the amino acid with acetic acid and then acetic anhydride under controlled temperature and vacuum distillation.[4]

Quantitative Data

| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield |

| 1 | Cyclohexanone | KCN (or NaCN), (NH4)2CO3 | Water or Ethanol | 60-70°C | Variable | Good yields reported for ketones[5] |

| 2 | Cyclohexanespiro-5-hydantoin | Acid or Enzyme | Water | Variable | Variable | Not specified |

| 3 | 2-Amino-2-cyclohexylacetic Acid | Acetic Anhydride, Acetic Acid | - | 40-70°C | 2-10 h | 92-98%[4] |

Synthesis Pathway Diagram

Pathway 3: Acetamidomalonate Synthesis

The acetamidomalonate synthesis is a versatile method that allows for the introduction of various side chains to a glycine template. This pathway directly yields the N-acetylated amino acid ester, which is then hydrolyzed.

Experimental Protocol

Step 1: Alkylation of Diethyl Acetamidomalonate

Diethyl acetamidomalonate is deprotonated using a strong base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate is then alkylated with a cyclohexyl halide (e.g., cyclohexyl bromide).

Step 2: Hydrolysis and Decarboxylation

The resulting alkylated diethyl acetamidomalonate is subjected to hydrolysis under acidic or basic conditions. This step cleaves both the ester groups and the amide bond, followed by decarboxylation upon heating to yield this compound.

Quantitative Data

| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield |

| 1 | Diethyl Acetamidomalonate, Cyclohexyl Halide | Sodium Ethoxide | Ethanol | Reflux | Variable | Moderate to good yields are typical for alkylations. |

| 2 | Alkylated Diethyl Acetamidomalonate | Acid or Base | Water | Reflux | Variable | Not specified |

Synthesis Pathway Diagram

Conclusion

This guide has outlined three viable synthetic pathways for the preparation of this compound. The choice of a specific route will depend on factors such as the availability of starting materials, desired scale of synthesis, and the stereochemical requirements of the final product. The Strecker and Bucherer-Bergs syntheses provide routes through the free α-amino acid, offering flexibility in the final N-functionalization step. The acetamidomalonate synthesis offers a more direct route to the N-acetylated product. Further optimization of the presented protocols may be necessary to achieve desired yields and purity for specific research and development applications.

References

- 1. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. CN101723772A - Method for preparing N-acetylamino acid - Google Patents [patents.google.com]

- 5. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

Biological significance of the acetamido group in drug design

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The acetamido group (CH₃CONH–), a seemingly simple functional moiety, is a powerhouse in medicinal chemistry. Its unique combination of physicochemical properties makes it a critical structural component in a vast array of therapeutic agents, from common analgesics to targeted anticancer therapies.[1] This guide provides an in-depth exploration of the multifaceted biological significance of the acetamido group, offering quantitative data, experimental insights, and a look into its role in modulating drug-target interactions and pharmacokinetic profiles.

The Physicochemical Foundation of the Acetamido Group's Success

The versatility of the acetamido group stems from its fundamental physicochemical characteristics. It can act as both a hydrogen bond donor through its N-H group and a hydrogen bond acceptor via its carbonyl oxygen.[1] This dual nature is fundamental to its ability to form specific and robust interactions with biological targets like enzymes and receptors.[1][2]

Furthermore, the introduction of an acetamido group can significantly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Its polarity can enhance aqueous solubility, a critical factor for bioavailability. Conversely, strategic N-substitution on the acetamido group allows for the fine-tuning of lipophilicity, which governs a molecule's ability to permeate biological membranes.[1][3]

| Property | Value |

| Molecular Formula | C₂H₅NO |

| Molar Mass | 59.07 g/mol |

| Melting Point | 79-81 °C |

| Boiling Point | 221.2 °C |

| Water Solubility | 2000 g/L (20 °C) |

| logP | -0.9 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 1 |

Data sourced from BenchChem Application Notes.[1]

Role in Pharmacodynamics: Precision in Target Engagement

The acetamido group is a master of molecular recognition, frequently playing a pivotal role in a drug's pharmacophore—the essential molecular features responsible for its biological activity.

Hydrogen Bonding: The capacity for hydrogen bonding is arguably the most significant contribution of the acetamido group to drug-receptor interactions.[1][4] These interactions provide the directional specificity required for high-affinity binding. For instance, in many COX-2 inhibitors, the nitrogen of the acetamido group forms critical hydrogen bonds with amino acid residues like Trp387 and Ser353 within the enzyme's active site.[1][5] This precise interaction is a key determinant of the drug's inhibitory potency.

Structural Scaffold: Beyond direct interactions, the acetamido group serves as a versatile and synthetically accessible scaffold.[6] This allows medicinal chemists to readily create libraries of compounds with diverse substituents, facilitating the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[6][7]

Influence on Pharmacokinetics: Enhancing "Drug-Likeness"

A compound's journey through the body is as critical as its interaction with its target. The acetamido group often enhances a molecule's pharmacokinetic profile, improving its viability as a drug.

Metabolic Stability: The amide bond of the acetamido group is generally more resistant to hydrolysis than an ester linkage.[8] Strategically replacing a labile ester with an acetamido group is a common tactic to increase a drug's metabolic stability and, consequently, its half-life in the body.[8] Furthermore, modifications to the acetamido group can block sites of metabolism. For example, introducing substituents can sterically hinder the approach of metabolic enzymes.[9]

Permeability and Bioavailability: The balance between hydrophilicity and lipophilicity is crucial for oral bioavailability. A drug must be soluble enough to dissolve in the gastrointestinal tract but also lipophilic enough to cross cell membranes.[4] The acetamido group provides a handle for medicinal chemists to modulate this balance. For instance, the addition of acetamido groups to flavonoids has been shown to increase their in vitro bioavailability.[1]

Case Study: Oseltamivir (Tamiflu) Oseltamivir is an antiviral medication used to treat and prevent influenza A and B.[10] It is administered as a prodrug and is metabolized in the liver to its active form. The acetamido group in oseltamivir is crucial for its interaction with the viral neuraminidase enzyme. The drug has an oral bioavailability of over 80% and a half-life of its active metabolite of 6-10 hours, demonstrating a favorable pharmacokinetic profile.[10]

Quantitative Impact and Structure-Activity Relationships (SAR)

The strategic modification of the acetamido group can have a dramatic and quantifiable impact on a drug's activity. Quantitative Structure-Activity Relationship (QSAR) studies help to build mathematical models that correlate the physicochemical properties of compounds with their biological activities.[11][12]

| Parent Compound Class | Modification | Change in Bioavailability/Activity |

| Flavonoids | Addition of Acetamido Groups | Increased in vitro bioavailability (from 10.78-19.29% to 20.70-34.87%) |

| Ibuprofen Conjugates | Thiazole-substituted sulfonamide on acetamide | IC₅₀ for urease inhibition: 9.95 ± 0.14 µM |

| Flurbiprofen Conjugates | Thiazole-substituted sulfonamide on acetamide | IC₅₀ for urease inhibition: 63.42 ± 1.15 µM |

| Doravirine Derivatives | Acetamide substitution | EC₅₀ against WT HIV-1 as low as 54.8 nM |

Data compiled from various sources.[1][13][14]

Experimental Protocols

The evaluation of compounds containing the acetamido group relies on a variety of standardized experimental protocols.

This protocol outlines a general method for determining the concentration of an inhibitor required to reduce the rate of an enzyme-catalyzed reaction by 50%.

-

Preparation of Reagents:

-

Prepare a series of dilutions of the inhibitor compound in the appropriate assay buffer.

-

Prepare a solution of the target enzyme at a fixed concentration.

-

Prepare a solution of the enzyme's specific substrate.

-

-

Assay Procedure (96-well plate format):

-

To the wells of a microplate, add the enzyme solution.

-

Add the different concentrations of the inhibitor to the respective wells. Include control wells containing buffer instead of the inhibitor (for 100% enzyme activity) and wells with no enzyme (for background measurement).

-

Pre-incubate the enzyme and inhibitor for a specified period at a controlled temperature to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Monitor the reaction progress over time using a microplate reader. The detection method will depend on the nature of the reaction (e.g., absorbance, fluorescence, luminescence).

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Normalize the rates relative to the uninhibited control.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC₅₀ value.[1]

-

This method describes a common laboratory procedure for introducing an acetamido group.

-

Reactant Setup: In a suitable reaction vessel (e.g., a beaker or round-bottom flask), dissolve the aromatic amine in a suitable solvent.

-

Addition of Acetylating Agent: While stirring, add acetic anhydride to the mixture. A weak acid or base catalyst may be used.[1]

-

Reaction: The reaction often proceeds at room temperature. The formation of the acetylated product may be indicated by a change in the mixture, such as precipitation.[1]

-

Workup and Purification: After the reaction is complete, the product is isolated. This may involve filtration if a precipitate has formed. The crude product is then purified, typically by recrystallization or column chromatography, to yield the pure acetamido-containing compound.[1]

Signaling Pathways and Therapeutic Applications

The acetamido group is found in drugs targeting a wide range of biological pathways and diseases.

Anti-inflammatory Drugs: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain an acetamido group. These drugs often function by inhibiting cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins—mediators of inflammation and pain.[1] Paracetamol (acetaminophen) is a prime example of an analgesic and antipyretic agent bearing an acetamido group.[15]

Anticancer Agents: The acetamido linker has emerged as a strategic element in the design of anticancer drugs.[7] It can enhance pharmacokinetics, stability, and selectivity for tumor cells. By modulating the interaction between the drug and its molecular target, the acetamido group can improve cytotoxicity against various cancer cell lines.[7]

Antiviral and Antimicrobial Agents: The acetamido group is a key feature in various antiviral and antimicrobial drugs.[6][15] As seen with oseltamivir, it can be essential for binding to viral enzymes.[10] Additionally, certain acetamide derivatives have shown good activity against both gram-positive bacteria and fungi.[15]

Conclusion

The acetamido group is far more than a simple structural unit; it is a versatile and powerful tool in the arsenal of the medicinal chemist. Its ability to engage in critical hydrogen bonding, serve as a stable and synthetically tractable scaffold, and positively influence a molecule's pharmacokinetic profile has solidified its role as a cornerstone of modern drug design. A thorough understanding of its properties and potential applications is essential for researchers and scientists dedicated to the discovery and development of new and improved therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. What is Acetamide used for? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. archivepp.com [archivepp.com]

- 6. benchchem.com [benchchem.com]

- 7. A comprehensive review on the role of acetamido as a linker for the design and discovery of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nedmdg.org [nedmdg.org]

- 9. Discovery and metabolic stabilization of potent and selective 2-amino-N-(adamant-2-yl) acetamide 11beta-hydroxysteroid dehydrogenase type 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oseltamivir - Wikipedia [en.wikipedia.org]

- 11. longdom.org [longdom.org]

- 12. jocpr.com [jocpr.com]

- 13. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and biological evaluation of novel acetamide-substituted doravirine and its prodrugs as potent HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

The Cyclohexyl Moiety: A Cornerstone of Modern Drug Design for Enhanced Stability and Lipophilicity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of drug discovery and development, the deliberate incorporation of specific structural motifs is a key strategy to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound. Among these, the cyclohexyl moiety has emerged as a powerful and versatile tool for medicinal chemists. Its unique conformational and physicochemical properties offer a compelling advantage in enhancing molecular stability and modulating lipophilicity, critical parameters that dictate a drug's ultimate success. This technical guide provides a comprehensive overview of the role of the cyclohexyl group in drug design, supported by quantitative data, detailed experimental protocols, and logical visualizations to aid in the rational design of next-generation therapeutics.

The Cyclohexyl Group as a Bioisostere: Beyond Flatland

The concept of bioisosterism, the substitution of a chemical group with another that retains similar biological activity, is a fundamental principle in medicinal chemistry. The cyclohexyl ring is frequently employed as a non-aromatic bioisostere for the phenyl group, a strategy often referred to as "escaping from flatland."[1][2][3] This substitution imparts a three-dimensional character to the molecule, which can lead to more specific and favorable interactions with the target protein.[2]

The rationale behind this substitution is multifaceted. While aromatic rings, like phenyl, are ubiquitous in drug molecules, they can be susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes, leading to rapid clearance and potential formation of reactive metabolites.[2][4] The saturated nature of the cyclohexyl ring mitigates this liability, often resulting in significantly improved metabolic stability.

dot

Caption: Bioisosteric replacement of a phenyl with a cyclohexyl group.

Enhancing Molecular Stability

One of the primary drivers for incorporating a cyclohexyl moiety is to enhance the metabolic stability of a drug candidate. Aromatic rings are prone to hydroxylation, a common metabolic pathway mediated by CYP enzymes.[5][6][7] The saturated cyclohexyl ring, while not completely inert, generally exhibits a slower rate of metabolism.

Blocking Metabolic Hotspots

Strategic placement of a cyclohexyl group can effectively block or shield "metabolic hotspots" within a molecule, those positions most susceptible to enzymatic degradation. By replacing a metabolically labile phenyl ring with a more robust cyclohexyl group, the overall metabolic clearance of the compound can be significantly reduced, leading to a longer half-life and improved oral bioavailability.

Conformational Rigidity

The chair conformation of the cyclohexyl ring introduces a degree of conformational rigidity to a molecule. This pre-organization of the ligand to adopt a bioactive conformation can reduce the entropic penalty upon binding to its target receptor, potentially leading to higher binding affinity.

Modulating Lipophilicity for Optimal Pharmacokinetics

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The cyclohexyl group is inherently lipophilic and its introduction into a molecule typically increases its overall lipophilicity.

This increased lipophilicity can enhance a drug's ability to cross biological membranes, such as the intestinal epithelium for oral absorption or the blood-brain barrier for central nervous system targets. However, excessive lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and non-specific toxicity. Therefore, the strategic use of the cyclohexyl moiety allows for the fine-tuning of a molecule's lipophilicity to achieve an optimal balance for the desired therapeutic application.

Quantitative Comparison of Lipophilicity

The impact of replacing a phenyl group with a cyclohexyl group on lipophilicity can be observed in the following comparative data for analogous compounds.

| Compound Pair | Phenyl Analog (logP) | Cyclohexyl Analog (logP) | Change in logP (ΔlogP) |

| Example 1 | Benzene: 2.13 | Cyclohexane: 3.44 | +1.31 |

| Example 2 | Toluene: 2.73 | Methylcyclohexane: 3.88 | +1.15 |

| Example 3 | Aniline: 0.90 | Cyclohexylamine: 1.49 | +0.59 |

Note: logP values are computationally predicted or experimentally determined and can vary depending on the method.

Case Study: Venetoclax - A Cyclohexyl-Containing BCL-2 Inhibitor

A prominent example of a successful drug featuring a cyclohexyl moiety is Venetoclax, a potent and selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. Bcl-2 is an anti-apoptotic protein that is overexpressed in many cancers, contributing to their survival. Venetoclax binds to the BH3-binding groove of Bcl-2, displacing pro-apoptotic proteins and thereby restoring the natural process of apoptosis.[8][9][10][11][12][13]

The cyclohexyl group in Venetoclax plays a crucial role in its high-affinity binding to the hydrophobic pocket of Bcl-2.[14][15] Its three-dimensional structure allows for optimal van der Waals interactions within the binding site, contributing to its potency and selectivity.

dot

Caption: Venetoclax signaling pathway.

Experimental Protocols

Accurate determination of molecular stability and lipophilicity is paramount in drug discovery. The following are detailed protocols for key experiments cited in this guide.

Determination of Lipophilicity (logP) by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient (logP) of a compound between n-octanol and water.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate overnight.

-

-

Partitioning:

-

Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and water in a glass vial.

-

Securely cap the vial and shake it vigorously for a predetermined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for partitioning equilibrium to be reached.

-

-

Phase Separation:

-

Centrifuge the vial to ensure complete separation of the n-octanol and aqueous phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and aqueous phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

logP is the base-10 logarithm of the partition coefficient.

-

dot

Caption: Shake-flask logP determination workflow.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound and positive control compounds (with known metabolic fates) in a suitable solvent (e.g., DMSO).

-

Thaw pooled liver microsomes (e.g., human, rat) on ice.

-

Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4).

-

Prepare a solution of the cofactor, NADPH, in the reaction buffer.

-

-

Incubation:

-

In a microcentrifuge tube or 96-well plate, combine the liver microsomes, reaction buffer, and the test compound.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

-

Initiate the metabolic reaction by adding the NADPH solution.

-

-

Time-Course Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Sample Processing:

-

Centrifuge the quenched samples to precipitate the proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

Analysis:

-

Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear portion of the curve represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration used in the assay.[16][17][18]

-

dot

Caption: Microsomal metabolic stability assay workflow.

Conclusion

The cyclohexyl moiety is a valuable and frequently utilized structural component in modern drug design. Its ability to enhance metabolic stability by replacing or protecting metabolically vulnerable aromatic rings, coupled with its capacity to modulate lipophilicity and introduce a favorable three-dimensional architecture, makes it a powerful tool for medicinal chemists. A thorough understanding of its impact on a molecule's physicochemical properties, supported by robust experimental data, is essential for the rational design of drug candidates with improved pharmacokinetic profiles and enhanced therapeutic potential. The strategic incorporation of the cyclohexyl group will undoubtedly continue to be a cornerstone of successful drug discovery efforts.

References

- 1. sorensen.princeton.edu [sorensen.princeton.edu]

- 2. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method | Domainex [domainex.co.uk]

- 4. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Drug interactions due to cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. rcsb.org [rcsb.org]

- 16. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. nuvisan.com [nuvisan.com]

The Advent and Evolution of Cyclohexyl-Substituted Amino Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclohexyl-substituted amino acids, a prominent class of non-proteinogenic amino acids, have carved a significant niche in medicinal chemistry and drug development. Their unique structural feature—a bulky, lipophilic cyclohexyl moiety—confers advantageous properties to peptide-based therapeutics, including enhanced metabolic stability, increased potency, and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and application of these valuable compounds. It delves into detailed experimental protocols for their preparation, presents a compilation of their physicochemical properties, and elucidates their role in modulating key signaling pathways. This document serves as a critical resource for researchers engaged in the design and synthesis of novel therapeutic agents.

A Historical Perspective: The Emergence of Cyclohexyl-Substituted Amino Acids

The journey of cyclohexyl-substituted amino acids from laboratory curiosities to indispensable tools in drug discovery is a testament to the advancing frontiers of organic and medicinal chemistry. While the fundamental building blocks of life, the proteinogenic amino acids, have been known for over a century, the exploration of their non-natural counterparts has opened new avenues for therapeutic intervention.

The first significant foray into the characterization of these compounds appears in the mid-20th century. A pivotal 1952 publication by Rudman, Meister, and Greenstein in the Journal of the American Chemical Society detailed the preparation of the optical isomers of α-aminocyclohexylacetic acid (cyclohexylglycine) and α-amino-β-cyclohexylpropionic acid (cyclohexylalanine)[1][2]. Their work focused on the enzymatic resolution of the chloroacetyl derivatives of the racemic amino acids, a crucial step in obtaining enantiomerically pure compounds for further study. This publication suggests that the synthesis of the racemic forms of these amino acids had been achieved prior to this date.

Early synthetic efforts likely involved established methods for amino acid synthesis, such as the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis[3][4][5][6]. For cyclohexylglycine, this would involve cyclohexanecarboxaldehyde as the starting material. Another classical approach is the catalytic hydrogenation of the corresponding aromatic amino acids. For instance, the hydrogenation of phenylalanine to yield cyclohexylalanine is a well-documented method[7].

The initial interest in these amino acids was largely academic, focusing on their unique physicochemical properties and their potential as probes for studying enzyme specificity. However, with the rise of peptide-based drug discovery in the latter half of the 20th century, the strategic value of incorporating non-proteinogenic amino acids like their cyclohexyl-substituted counterparts became increasingly apparent. Their ability to impart resistance to enzymatic degradation and to modulate the conformational properties of peptides made them highly attractive for designing more drug-like molecules.

Physicochemical Properties of Key Cyclohexyl-Substituted Amino Acids

The substitution of a cyclohexyl group for the side chains of natural amino acids significantly alters their physicochemical properties. This section provides a summary of key quantitative data for some of the most commonly used cyclohexyl-substituted amino acids.

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa | Solubility | Optical Rotation ([α]D) |

| L-Cyclohexylalanine |

| C9H17NO2 | 171.24[2][7] | 322[8] | 307.1 ± 25.0 (Predicted)[8] | 2.33 (Predicted, acidic), 9.75 (Predicted, basic) | Sparingly soluble in water[9] | +9 ± 2° (c=1 in 1N HCl)[10] |

| D-Cyclohexylalanine |

| C9H17NO2 | 171.24[2] | Data not readily available | Data not readily available | Data not readily available | Data not readily available | -12 ± 1° (c=1 in 1M HCl)[11] |

| DL-Cyclohexylalanine | - | C9H17NO2 | 171.24[2] | Data not readily available | Data not readily available | Data not readily available | Data not readily available | - |

| L-Cyclohexylglycine |

| C8H15NO2 | 157.21[12][13] | Data not readily available | Data not readily available | 2.44 (Predicted)[1] | Soluble in water[1] | +30 ± 2° (c=1 in 1N HCl)[13] |

| D-Cyclohexylglycine |

| C8H15NO2 | 157.21[12][14] | Data not readily available | Data not readily available | 2.44 (Predicted)[1] | Soluble in water[1] | Data not readily available |

| DL-Cyclohexylglycine | - | C8H15NO2 | 157.21[15] | Data not readily available | Data not readily available | Data not readily available | Data not readily available | - |

| Fmoc-L-Cyclohexylglycine | - | C23H25NO4 | 379.45[16][17] | 180-184[16] | Data not readily available | Data not readily available | Data not readily available | +6 ± 2° (c=1 in MeOH)[16] |

| Fmoc-D-Cyclohexylalanine | - | C24H27NO4 | 393.48[18] | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Data not readily available |

Key Experimental Protocols

The synthesis of cyclohexyl-substituted amino acids can be achieved through various methods, each with its own advantages and limitations. This section provides detailed protocols for two common approaches: catalytic hydrogenation and Strecker synthesis.

Synthesis of L-Cyclohexylalanine via Catalytic Hydrogenation of L-Phenylalanine

This method involves the reduction of the aromatic ring of L-phenylalanine to a cyclohexyl ring using a metal catalyst and hydrogen gas.

Materials:

-

L-Phenylalanine

-

Deionized water

-

Isopropanol

-

37% Hydrochloric acid

-

Pt/Rh on activated carbon catalyst

-

Hydrogen gas

-

Nitrogen gas

-

50% Sodium hydroxide solution

Procedure:

-

In a suitable hydrogenation autoclave, dissolve or suspend L-phenylalanine in a mixture of deionized water, isopropanol, and 37% hydrochloric acid.[7]

-

Add the Pt/Rh on activated carbon catalyst to the mixture.[7]

-

Seal the autoclave and purge the system with nitrogen gas three times to remove any oxygen.[7]

-

Purge the system with hydrogen gas twice.[7]

-

Pressurize the autoclave with hydrogen gas to 8-10 bar and heat the reaction mixture to 50-60°C.[7]

-

Maintain the reaction under these conditions with stirring for 6-8 hours, or until hydrogen uptake ceases.[7]

-

After the reaction is complete, cool the mixture and carefully depressurize the autoclave, purging with nitrogen gas.

-

Filter the hot reaction mixture to remove the catalyst. Wash the catalyst with deionized water.[7]

-

Combine the filtrate and washings, and concentrate under reduced pressure to remove the isopropanol.[7]

-

Adjust the pH of the remaining aqueous solution to 5-6 with 50% sodium hydroxide solution to precipitate the L-cyclohexylalanine.[7]

-

Cool the mixture to 0-10°C to complete the precipitation.[7]

-

Collect the product by filtration, wash with cold deionized water, and dry under vacuum.[7]

Caption: Workflow for the synthesis of L-Cyclohexylalanine.

Synthesis of DL-Cyclohexylglycine via Strecker Synthesis

The Strecker synthesis is a three-component reaction between an aldehyde, ammonia, and cyanide, followed by hydrolysis to produce an α-amino acid.

Materials:

-

Cyclohexanecarboxaldehyde

-

Ammonium chloride (NH₄Cl)

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN)

-

Ammonia (aqueous solution)

-

Methanol or Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide (for neutralization)

Procedure:

-

Formation of the α-aminonitrile:

-

In a well-ventilated fume hood, dissolve cyclohexanecarboxaldehyde in an alcohol solvent (e.g., methanol).

-

Add a solution of ammonium chloride and aqueous ammonia. Stir the mixture.

-

Slowly add a solution of potassium cyanide in water to the reaction mixture, maintaining a low temperature (e.g., using an ice bath).

-

Stir the reaction mixture for several hours to allow for the formation of the α-aminonitrile. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Hydrolysis of the α-aminonitrile:

-

Carefully add concentrated hydrochloric acid to the reaction mixture.

-

Heat the mixture to reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.

-

After hydrolysis is complete, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide) to the isoelectric point of cyclohexylglycine to precipitate the amino acid.

-

Collect the crude product by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., water/ethanol mixture) to obtain pure DL-cyclohexylglycine.

-

Caption: The Strecker synthesis of DL-Cyclohexylglycine.

Role in Modulating Signaling Pathways: The Case of DPP-IV Inhibition

A significant application of cyclohexyl-substituted amino acids is in the design of inhibitors of dipeptidyl peptidase-IV (DPP-IV). DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3][7][16] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells.[5]

By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[1][18] This mechanism of action has made DPP-IV inhibitors a valuable class of oral hypoglycemic agents for the treatment of type 2 diabetes mellitus.[10][12]

The cyclohexyl group of the amino acid derivatives often serves as a key hydrophobic element that interacts with a specific pocket in the active site of the DPP-IV enzyme, contributing to the inhibitor's potency and selectivity.

Caption: The DPP-IV signaling pathway and the mechanism of its inhibitors.

Applications in Drug Discovery and Development

The unique properties of cyclohexyl-substituted amino acids have led to their incorporation into a number of successful therapeutic agents and promising drug candidates.

-

Hepatitis C Protease Inhibitors: L-cyclohexylglycine is a key structural component of Telaprevir , a protease inhibitor formerly used for the treatment of hepatitis C. Its bulky side chain occupies a hydrophobic pocket in the NS3/4A protease, contributing to the drug's high affinity and inhibitory activity.

-

Renin Inhibitors: Cyclohexyl-substituted amino acids have been explored in the development of renin inhibitors for the treatment of hypertension. The cyclohexyl moiety can mimic the hydrophobic side chains of natural amino acids that interact with the active site of renin, while providing enhanced metabolic stability.

-

Opioid Receptor Modulators: β-methyl-cyclohexylalanine has been incorporated into opioid peptides to create highly potent and selective δ opioid antagonists.[15] The stereochemistry of the cyclohexylalanine residue was found to be crucial for determining the activity at both δ and μ opioid receptors.

-

Neurotransmitter Modulators: L-cyclohexylglycine has been investigated for its role as a neurotransmitter modulator, with potential applications in treating neurological disorders. Its structural similarity to endogenous amino acid neurotransmitters allows it to interact with their receptors and transporters.

-

Improving Peptide Stability: The incorporation of cyclohexylalanine in place of phenylalanine in peptides derived from the β-amyloid peptide has been shown to facilitate the formation of stable oligomeric structures. This has been a valuable tool for studying the mechanisms of amyloid plaque formation in Alzheimer's disease.

Conclusion

Cyclohexyl-substituted amino acids have transitioned from being subjects of fundamental chemical interest to becoming vital components in the modern drug discovery toolkit. Their ability to enhance the potency, selectivity, and metabolic stability of peptide-based drugs has solidified their importance in medicinal chemistry. The historical evolution of their synthesis, from classical methods to more sophisticated asymmetric approaches, has enabled their widespread availability and application. As our understanding of disease pathways deepens, the rational design and incorporation of these and other non-proteinogenic amino acids will undoubtedly continue to drive the development of the next generation of innovative therapeutics. This guide has provided a comprehensive overview of the core aspects of the discovery and history of cyclohexyl-substituted amino acids, offering a valuable resource for researchers in the field.

References

- 1. droracle.ai [droracle.ai]

- 2. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dipeptidyl peptidase-4 - Wikipedia [en.wikipedia.org]

- 4. bioengineer.org [bioengineer.org]

- 5. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: DPP4 [pdb101.rcsb.org]

- 6. droracle.ai [droracle.ai]

- 7. rawamino.com [rawamino.com]

- 8. academic.oup.com [academic.oup.com]

- 9. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 12. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. droracle.ai [droracle.ai]

- 16. Video: Dipeptidyl Peptidase 4 Inhibitors [jove.com]

- 17. researchgate.net [researchgate.net]

- 18. GLP-1R Signaling and Functional Molecules in Incretin Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of N-acetylated Cyclohexyl Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-acetylated cyclohexyl amino acids. These non-proteinogenic amino acids are of significant interest in medicinal chemistry and drug development due to their ability to impart unique structural and functional characteristics to peptides and other therapeutic molecules. The introduction of a cyclohexyl moiety and an N-terminal acetyl group can significantly influence lipophilicity, stability, and conformational preferences, thereby enhancing the pharmacokinetic and pharmacodynamic profiles of parent compounds.

Core Physicochemical Properties

The key physicochemical parameters of N-acetylated cyclohexyl amino acids dictate their behavior in biological systems. These properties include lipophilicity (logP), acidity (pKa), solubility, and thermal stability. Understanding these characteristics is crucial for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Data Presentation

The following tables summarize the available experimental and predicted physicochemical data for several N-acetylated cyclohexyl amino acids. This allows for a clear comparison between different derivatives.

Table 1: Physicochemical Properties of N-acetylated Cyclohexylalanine Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | logP (Predicted) | pKa (Predicted) |

| N-acetyl-L-cyclohexylalanine | C₁₁H₁₉NO₃ | 213.27 | 144-145[1] | 1.5 - 2.0 | ~3.7 |

| N-acetyl-D-cyclohexylalanine | C₁₁H₁₉NO₃ | 213.27 | 144-145[1] | 1.5 - 2.0 | ~3.7 |

| N-acetyl-DL-cyclohexylalanine | C₁₁H₁₉NO₃ | 213.27 | Not Available | 1.5 - 2.0 | 3.66 ± 0.10 |

Table 2: Physicochemical Properties of N-acetylated Cyclohexylglycine and Related Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | logP (Predicted) | pKa (Predicted) |

| N-acetyl-L-cyclohexylglycine | C₁₀H₁₇NO₃ | 199.25 | Not Available | 1.0 - 1.5 | ~3.8 |

| N-acetyl-D-cyclohexylglycine | C₁₀H₁₇NO₃ | 199.25 | Not Available | 1.0 - 1.5 | ~3.8 |

| N-acetyl-aminocyclohexanecarboxylic acid | C₉H₁₅NO₃ | 185.22 | Not Available | 0.5 - 1.0 | ~4.0 |

Note: Predicted values are derived from computational models and should be confirmed by experimental methods.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are essential for reproducible research and development.

Determination of Lipophilicity (logP)

Lipophilicity, a critical factor in membrane permeability and drug-receptor interactions, is commonly determined using the shake-flask method or by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 1: Shake-Flask Method for logP Determination

-

Preparation of Phases: Prepare a phosphate buffer solution at a physiological pH of 7.4 and n-octanol. Saturate the n-octanol with the buffer and vice-versa by vigorous mixing for 24 hours, followed by separation.

-

Sample Preparation: Dissolve a precisely weighed amount of the N-acetylated cyclohexyl amino acid in the aqueous buffer to a known concentration.

-

Partitioning: Mix a known volume of the sample solution with a known volume of the pre-saturated n-octanol in a separatory funnel.

-

Equilibration: Shake the funnel vigorously for a predetermined time (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.

-

Phase Separation: Allow the phases to separate completely. Centrifugation may be used to expedite this process.

-

Quantification: Determine the concentration of the compound in both the aqueous and organic phases using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Protocol 2: RP-HPLC Method for logP Determination

-

System Setup: Use a reverse-phase HPLC system with a C18 column. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Calibration: Inject a series of standard compounds with known logP values to establish a calibration curve by plotting the logarithm of the retention factor (k) against the known logP values.

-

Sample Analysis: Dissolve the N-acetylated cyclohexyl amino acid in the mobile phase and inject it into the HPLC system.

-

Data Acquisition: Determine the retention time of the compound.

-

Calculation: Calculate the retention factor (k) and use the calibration curve to determine the logP value of the test compound.

Determination of Acidity Constant (pKa)

The pKa value, which indicates the ionization state of the molecule at a given pH, can be accurately measured by potentiometric titration or UV-Vis spectrophotometry.

Protocol 3: Potentiometric Titration for pKa Determination

-

Sample Preparation: Dissolve a known amount of the N-acetylated cyclohexyl amino acid in deionized water or a suitable co-solvent to a specific concentration (e.g., 0.01 M).

-

Titration Setup: Place the solution in a thermostated vessel and use a calibrated pH electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Recording: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve.

Protocol 4: UV-Vis Spectrophotometry for pKa Determination

-

Buffer Preparation: Prepare a series of buffer solutions with a range of known pH values.

-

Sample Preparation: Prepare stock solutions of the N-acetylated cyclohexyl amino acid. Add a small aliquot of the stock solution to each buffer solution to achieve the same final concentration.

-

Spectral Measurement: Measure the UV-Vis absorbance spectrum of the compound in each buffer solution.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH. The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.[2][3][4]

Determination of Thermal Stability

Thermal stability is assessed using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Protocol 5: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh a small amount of the N-acetylated cyclohexyl amino acid (typically 1-5 mg) into an aluminum DSC pan and seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.

-

Thermal Scan: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.

-

Data Analysis: The resulting thermogram will show endothermic or exothermic peaks corresponding to thermal events such as melting, decomposition, or phase transitions. The peak temperature of the melting endotherm is taken as the melting point.[5][6][7]

Protocol 6: Thermogravimetric Analysis (TGA)

-

Sample Preparation: Place a small, accurately weighed sample of the N-acetylated cyclohexyl amino acid into a TGA sample pan.

-

Instrument Setup: Place the pan in the TGA furnace.

-

Thermal Program: Heat the sample at a controlled rate under a specific atmosphere (e.g., nitrogen or air).

-

Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset temperature of weight loss indicates the beginning of thermal decomposition.[8][9]

Stability Assessment

Forced degradation studies are performed to understand the intrinsic stability of the molecule and to identify potential degradation products.

Protocol 7: Forced Degradation Study

-

Stress Conditions: Subject the N-acetylated cyclohexyl amino acid to various stress conditions, including:

-

Acidic/Basic Hydrolysis: Incubate the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at elevated temperatures.

-

Oxidation: Treat the compound with an oxidizing agent (e.g., hydrogen peroxide).

-

Thermal Stress: Expose the solid compound or a solution to high temperatures.

-

Photostability: Expose the compound to UV and visible light.

-

-

Sample Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

-

Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity and mass spectrometry (MS) to identify the structure of the degradation products.[10][11][12][13][14]

Role in Drug Development and Signaling Pathways

N-acetylated cyclohexyl amino acids are primarily utilized as building blocks in peptide-based drug discovery to enhance their therapeutic properties. Their direct interaction with signaling pathways is not well-documented; instead, their influence is exerted through the modification of the peptides into which they are incorporated.

Influence on Peptide Properties:

-

Increased Lipophilicity: The cyclohexyl group significantly increases the hydrophobicity of the amino acid, which can improve the peptide's ability to cross cell membranes and interact with hydrophobic binding pockets of target receptors.

-

Enhanced Stability: N-terminal acetylation protects peptides from degradation by aminopeptidases. The bulky cyclohexyl group can also provide steric hindrance, further protecting adjacent peptide bonds from enzymatic cleavage.[15][16]

-

Conformational Rigidity: The cyclic nature of the cyclohexyl group restricts the conformational freedom of the amino acid side chain, which can help to lock the peptide into a bioactive conformation, potentially increasing receptor affinity and selectivity.

The following diagram illustrates a general workflow for evaluating the impact of incorporating an N-acetylated cyclohexyl amino acid into a peptide therapeutic.

The incorporation of these modified amino acids can influence the signaling pathways targeted by the parent peptide. For instance, in peptides targeting G-protein coupled receptors (GPCRs), enhanced lipophilicity and conformational constraint can lead to improved receptor binding and modulation of downstream signaling cascades.

Conclusion

N-acetylated cyclohexyl amino acids represent a valuable class of unnatural amino acids for medicinal chemists. Their unique physicochemical properties, including increased lipophilicity and stability, make them powerful tools for optimizing the drug-like characteristics of peptide therapeutics. The experimental protocols detailed in this guide provide a robust framework for the characterization of these important building blocks, facilitating their effective application in the design of next-generation pharmaceuticals. Further research into the synthesis and evaluation of a wider range of these derivatives is warranted to fully explore their potential in drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 4. prezi.com [prezi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. docta.ucm.es [docta.ucm.es]

- 10. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 11. par.nsf.gov [par.nsf.gov]

- 12. biopharmaspec.com [biopharmaspec.com]

- 13. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]

- 14. biopharminternational.com [biopharminternational.com]

- 15. Impact of Peptide Structure on Colonic Stability and Tissue Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of Acetamido and Acetic Acid Derivatives: A Technical Guide

Introduction

The primary therapeutic targets identified for these classes of compounds include enzymes involved in inflammation, such as cyclooxygenase (COX), and pathways implicated in cancer progression. This guide will delve into specific examples of phenoxyacetic acid and other acetamide derivatives that have been synthesized and evaluated for their anti-inflammatory and anticancer properties.

Quantitative Biological Activity Data

The following tables summarize the quantitative data for the biological activity of various acetamido and acetic acid derivatives as reported in the literature.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 5d | COX-2 | 0.08 | Not Reported | [1] |

| 5e | COX-2 | 0.07 | Not Reported | [1] |

| 5f | COX-2 | 0.06 | Not Reported | [1] |

| 7b | COX-2 | 0.06 | Not Reported | [1] |

| 10c | COX-2 | 0.09 | Not Reported | [1] |

| 10d | COX-2 | 0.07 | Not Reported | [1] |

| 10e | COX-2 | 0.06 | Not Reported | [1] |

| 10f | COX-2 | 0.06 | Not Reported | [1] |

| Celecoxib | COX-2 | 0.05 | Not Reported | [1] |

| Phenoxyacetic acid (XIV) | COX-2 | 0.06 | Not Reported | [1] |

| SC-558 (XIII) | COX-2 | Not Reported | 1900 | [1] |

Table 2: In Vivo Anti-Inflammatory Activity of Phenoxyacetic Acid Derivatives

| Compound | Paw Thickness Inhibition (%) | Paw Weight Inhibition (%) | TNF-α Reduction (%) | PGE-2 Reduction (%) | Reference |

| 5f | 63.35 | 68.26 | 61.04 | 60.58 | [1] |

| 7b | 46.51 | 64.84 | 64.88 | 57.07 | [1] |

| Mefenamic acid (V) | Not Reported | Not Reported | 60.09 | 59.37 | [1] |

| Celecoxib (IX) | Not Reported | Not Reported | 63.52 | 60.16 | [1] |

Table 3: Cytotoxic Activity of Phenoxyacetamide Derivatives against HepG2 Cells

| Compound | IC50 (µM) | Reference |

| Compound I | 1.43 | [2] |

| Compound II | 6.52 | [2] |

| 5-Fluorouracil (5-FU) | 5.32 | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of these derivatives are crucial for reproducibility and further development.

Synthesis of Phenoxyacetic Acid-Based Hydrazones (5a-f, 7a-b, 10a-f, 13a-b)

This protocol outlines a general two-step synthesis for phenoxyacetic acid derivatives with potential COX-2 inhibitory activity.[1]

-